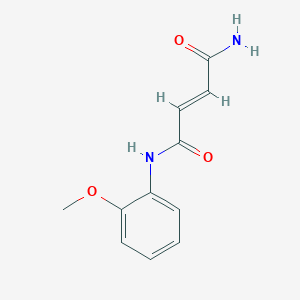

N1-(2-methoxyphenyl)fumaramide

Description

Contextualization of Fumaramide (B1208544) Derivatives as a Chemical Class

Fumaramide derivatives are a class of organic compounds characterized by a central fumaric acid diamide (B1670390) scaffold. Fumaric acid is a dicarboxylic acid with a trans-configuration across the carbon-carbon double bond, which imparts a rigid and planar geometry to the core of these molecules. This structural feature is pivotal to their function.

Fumaramides are widely recognized for their ability to form strong intermolecular hydrogen bonds via their two amide groups. nih.gov This property makes them excellent building blocks in supramolecular chemistry for constructing self-assembling systems like gels and other complex nanomaterials. nih.gov The synthesis of fumaramide derivatives is often achieved through the reaction of fumaryl (B14642384) chloride with appropriate amines, allowing for the introduction of a wide variety of substituents. lookchem.comdergipark.org.tr This synthetic accessibility enables the tuning of their chemical and physical properties for specific applications, ranging from drug development to polymer science. nih.govevitachem.com

Table 1: General Properties of Fumaramide Derivatives

| Property | Description |

|---|---|

| Core Structure | Contains a central fumaric acid diamide scaffold with a trans C=C double bond. |

| Geometry | Possesses a relatively rigid and planar molecular architecture. nih.gov |

| Hydrogen Bonding | The two amide groups (CONH) are strong hydrogen bond donors and acceptors, facilitating self-assembly. nih.govrsc.org |

| Reactivity | The unsaturated double bond and amide groups are active sites for chemical reactions, including polymerization and cyclization. nih.govevitachem.com |

| Photoactivity | The fumaramide core can undergo cis-trans photoisomerization, a property exploited in creating photoresponsive materials and molecular machines. researchgate.netacs.orgresearchgate.net |

Significance of the Fumaramide Moiety in Molecular Design

The fumaramide moiety is a crucial component in molecular design due to its distinct structural and functional attributes. Its rigidity and defined geometry are instrumental in the construction of mechanically interlocked molecules, such as rotaxanes, where the fumaramide acts as a "thread" that passes through a macrocyclic "ring". evitachem.comrsc.org The hydrogen bonding between the fumaramide's amide groups and the macrocycle helps to lock the components together. rsc.org

Role of the 2-Methoxyphenyl Substituent in Compound Functionality

The 2-methoxyphenyl group is an aromatic substituent known to significantly influence the properties of a parent molecule. The methoxy (B1213986) group (-OCH₃) at the ortho-position of the phenyl ring can affect a compound's functionality in several ways:

Electronic Effects : The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring and influence the reactivity of the entire molecule.

Solubility and Polarity : The presence of the oxygen atom in the methoxy group increases the polarity of the substituent, which can enhance a compound's solubility in polar solvents. cymitquimica.comsolubilityofthings.comsolubilityofthings.com

Steric Hindrance : Being at the ortho-position, the methoxy group can create steric hindrance, influencing the conformation of the molecule and its ability to interact with other molecules or biological targets.

Coordination : The oxygen atom of the methoxy group can act as a coordination site for metal ions, which can be a crucial factor in catalysis or the mechanism of certain reactions. beilstein-journals.org Studies on related compounds have shown that an oxygen-containing ortho-substituent can play an important role in the coordination of a central ion in multicomponent reactions. beilstein-journals.org

In the context of N1-(2-methoxyphenyl)fumaramide, this substituent is expected to modulate the compound's solubility, crystal packing, and potential biological interactions.

Overview of Research Trajectories for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, research trajectories can be inferred from studies on closely related compounds.

Medicinal Chemistry : A significant area of research for fumaramide derivatives is in medicinal chemistry. For instance, various N1,N4-bis(substituted-phenyl) fumaramides have been synthesized and evaluated for their biological activities, such as the inhibition of cholinesterase enzymes, which is relevant to Alzheimer's disease. lookchem.comresearchgate.net This suggests a potential research path for this compound would be its synthesis and evaluation as a potential therapeutic agent.

Multicomponent Reactions : N-aryl amides containing a 2-methoxyphenyl group, such as N-(2-methoxyphenyl)-3-oxobutanamide, have been used as key components in three-component heterocyclization reactions. beilstein-journals.org The presence of the 2-methoxyphenyl group was found to be influential in the reaction's outcome. beilstein-journals.org This indicates that this compound could be a valuable substrate in complex organic synthesis to create novel heterocyclic structures.

Supramolecular Chemistry and Molecular Machines : Given the established role of fumaramides in forming rotaxanes and molecular switches, a logical research trajectory would be to incorporate the this compound into such systems. rsc.orgresearchgate.net Researchers could investigate how the 2-methoxyphenyl substituent affects the self-assembly process, the stability of the resulting supramolecular structure, and the dynamics of any photo-induced motion.

Aims and Scope of Current and Future Research Endeavors

The primary aim of current and future research on this compound would be to synthesize and thoroughly characterize the compound, establishing its fundamental physical and chemical properties. Following this, research would likely branch into the promising areas identified for its parent classes.

The scope of future work would include:

Synthesis and Characterization : Developing an efficient synthetic route and characterizing the molecule using modern spectroscopic (NMR, IR) and analytical (Mass Spectrometry, X-ray crystallography) techniques.

Biological Screening : Investigating the compound's potential as a bioactive agent, for example, as an enzyme inhibitor, based on the activities observed in similar fumaramide derivatives. lookchem.com

Application in Organic Synthesis : Exploring its use as a building block in multicomponent reactions to generate libraries of complex molecules for further study.

Materials Science : Designing and studying its photoisomerization properties and its capacity for self-assembly, with the goal of creating novel responsive materials or components for molecular machinery. nih.govacs.org

Ultimately, research on this compound holds the promise of contributing to diverse chemical fields, from the development of new pharmaceuticals to the creation of advanced functional materials.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Fumaramide | |

| Fumaric acid | |

| Fumaryl chloride | |

| Maleamide | |

| N1,N4-bis(4-methoxyphenyl)fumaramide | |

| N-(2-methoxyphenyl)-3-oxobutanamide | |

| Rotaxane |

Structure

3D Structure

Properties

IUPAC Name |

(E)-N'-(2-methoxyphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZDUUIBTPNMJE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of N1 2 Methoxyphenyl Fumaramide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

The ¹H NMR spectrum of N1-(2-methoxyphenyl)fumaramide is expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the vinylic protons of the fumaramide (B1208544) backbone, the amide proton (N-H), and the methoxy (B1213986) protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 6.8-8.5 ppm. The two vinylic protons of the fumarate (B1241708) moiety are anticipated to appear as a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the region of δ 6.5-7.5 ppm. The amide proton signal is expected to be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but generally appears downfield (δ 8.0-11.0 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8-3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the fumaramide are expected to resonate in the downfield region of δ 160-165 ppm. The aromatic carbons would show a series of signals between δ 110-150 ppm, with the carbon bearing the methoxy group appearing at a characteristic downfield shift. The vinylic carbons of the C=C double bond are expected around δ 130-135 ppm. The methoxy carbon would be observed at approximately δ 55-56 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | 8.0 - 11.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.5 | Multiplet |

| Vinylic (=CH) | 6.5 - 7.5 | Singlet/Doublet |

| Methoxy (O-CH₃) | 3.8 - 3.9 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data inferred from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 165 |

| Aromatic (Ar-C) | 110 - 150 |

| Vinylic (=C) | 130 - 135 |

| Methoxy (O-CH₃) | 55 - 56 |

For more complex derivatives of this compound or in cases of significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed to establish unambiguous structural assignments. tesisenred.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbons. For this compound, COSY would reveal correlations between the vicinal aromatic protons, helping to assign their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the vinylic proton signal would show a cross-peak with the vinylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the amide proton could show a correlation to the carbonyl carbon and the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is crucial for determining stereochemistry and conformation. In the context of this compound derivatives, NOESY could provide information about the preferred orientation of the methoxyphenyl group relative to the fumaramide backbone.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. numberanalytics.comox.ac.uk In N-aryl amides like this compound, rotation around the aryl-N bond and the amide C-N bond can be hindered.

At room temperature, if the rate of rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is sufficiently high, the exchange rate can become slow on the NMR timescale, leading to the appearance of separate signals for each conformer. researchgate.net By analyzing the changes in the NMR spectra as a function of temperature, including the coalescence temperature of signals, it is possible to determine the thermodynamic parameters for the rotational barrier (ΔG‡, ΔH‡, and ΔS‡). numberanalytics.com Such studies on fumaramide-based rotaxanes have demonstrated the utility of VT-NMR in quantifying the energy barriers associated with molecular movements. researchgate.net

In complex molecular architectures such as rotaxanes, where a macrocycle is mechanically interlocked onto a thread-like molecule, the chemical shifts of the thread's protons can be significantly influenced by the magnetic anisotropy of the macrocycle. publish.csiro.aupublish.csiro.au The aromatic rings of a macrocycle generate a shielding (upfield shift) or deshielding (downfield shift) effect on the protons of the thread that are located within the cavity of the macrocycle.

For a fumaramide thread interlocked within a benzylic amide macrocycle, the olefinic protons of the fumaramide unit experience a significant upfield shift due to the diamagnetic shielding from the aromatic rings of the macrocycle. publish.csiro.au This anisotropic shielding is a key piece of evidence for the formation of the interlocked structure. The magnitude of this shielding effect can provide information about the position and orientation of the macrocycle along the thread. Studies on N-aryl amides in acidic media have also shown that protonation of the amide group can alter the anisotropic deshielding effect of the carbonyl group. publish.csiro.aupublish.csiro.au

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. dergipark.org.trresearchgate.net The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3250-3350 cm⁻¹. The C=O stretching vibration of the amide carbonyl groups will give rise to a strong absorption band, typically around 1640-1680 cm⁻¹ (Amide I band). The N-H bending vibration (Amide II band) is expected in the region of 1520-1570 cm⁻¹.

The C=C stretching of the fumaramide double bond would likely appear around 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group is expected to show a strong band in the range of 1000-1300 cm⁻¹, often appearing as two distinct bands for aryl ethers. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would be observed in the fingerprint region (600-900 cm⁻¹), providing information about the substitution pattern.

Table 3: Predicted FTIR Absorption Bands for this compound Data inferred from analogous compounds. dergipark.org.tr

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3250 - 3350 | Medium-Sharp |

| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1520 - 1570 | Medium |

| Alkene (C=C) | Stretching | 1620 - 1640 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Weak |

| Ether (Ar-O-C) | Asymmetric Stretching | 1230 - 1270 | Strong |

| Ether (Ar-O-C) | Symmetric Stretching | 1010 - 1050 | Strong |

FT-Raman Spectroscopy

Detailed Research Findings: Analysis of similar structures provides a basis for assigning the expected vibrational frequencies for this compound. The C=C stretching of the fumaryl (B14642384) backbone would produce a strong Raman band, a characteristic feature of such systems. The carbonyl (C=O) stretching vibration is also readily identifiable. niscpr.res.in Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methoxy group (O-CH₃) and amide group (N-H) would also exhibit characteristic bands. researchgate.netglobalresearchonline.net Studies on related benzaldehyde (B42025) and sulfonamide derivatives show that functional group positions can be precisely located and analyzed. niscpr.res.inresearchgate.net For instance, in nitrobenzaldehydes, the C=O stretching vibration is observed around 1700 cm⁻¹. niscpr.res.in The complementarity of FT-IR and FT-Raman is crucial; for example, in some polyamides, the Amide I band (~1650 cm⁻¹) appears in both spectra, while the Amide II band (~1550 cm⁻¹) is only strong in the IR spectrum. spectroscopyonline.com

Below is a table of expected FT-Raman vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3250-3350 | Medium |

| C-H Stretch | Aromatic | 3000-3100 | Strong |

| C-H Stretch | Alkene | 3000-3050 | Medium |

| C=O Stretch | Amide (Amide I) | 1650-1680 | Strong |

| C=C Stretch | Alkene | 1620-1650 | Very Strong |

| N-H Bend | Amide (Amide II) | 1530-1570 | Weak |

| C-O-C Stretch | Methoxy/Aryl Ether | 1230-1270 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of compounds by ionizing them and measuring their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. uqam.ca For novel compounds like this compound and its derivatives, HRMS is critical for confirming their identity and purity. lookchem.comresearchgate.net Techniques like Time-of-Flight (TOF) analyzers are often employed to achieve this high resolution. uqam.ca

Detailed Research Findings: Studies on various new fumaramide and N-aryl derivatives consistently utilize HRMS to validate their synthesis. lookchem.comrsc.org The experimentally determined mass is compared against the calculated (theoretical) mass for the proposed chemical formula. For this compound (C₁₁H₁₂N₂O₃), HRMS would be used to confirm its elemental composition by matching the observed m/z value of its molecular ion (e.g., [M+H]⁺) to the calculated value.

| Ion Species | Calculated Exact Mass (m/z) |

| [M] (C₁₁H₁₂N₂O₃) | 220.0848 |

| [M+H]⁺ (C₁₁H₁₃N₂O₃⁺) | 221.0921 |

| [M+Na]⁺ (C₁₁H₁₂N₂O₃Na⁺) | 243.0740 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermolabile and high-molecular-weight compounds by transferring them from solution to the gas phase as intact ions. rsc.orgrsc.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS is a powerful tool for structural elucidation through controlled fragmentation of a selected precursor ion. nih.gov The resulting fragment ions provide a roadmap of the molecule's connectivity. rsc.orgresearchgate.net

Detailed Research Findings: The fragmentation of organic molecules in ESI-MS/MS follows predictable pathways. nih.govlibretexts.org For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The amide bonds are common sites for cleavage. Expected fragmentation could involve the cleavage of the amide bond between the fumaryl carbonyl and the nitrogen, or cleavage adjacent to the other carbonyl group, leading to characteristic neutral losses (e.g., loss of water, carbon monoxide).

A plausible fragmentation pathway would generate key fragment ions that help confirm the structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (calculated) | Neutral Loss |

| 221.09 | [C₇H₈NO]⁺ (protonated 2-methoxyaniline) | 122.06 | C₄H₃NO₂ |

| 221.09 | [C₁₁H₁₀NO₂]⁺ (loss of NH₃) | 202.07 | NH₃ |

| 221.09 | [C₄H₄N₂O₃]⁺ (fumaramide fragment) | 144.02 | C₇H₈ |

| 122.06 | [C₆H₅O]⁺ (loss of CH₃N) | 93.03 | CH₃N |

MALDI-ToF Mass Spectrometry for Polymer Assemblies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a preferred method for the analysis of large macromolecules like synthetic polymers. tytlabs.co.jpbruker.com It is a soft ionization technique that allows for the determination of absolute molecular weights, molecular weight distributions (polydispersity), and the identification of polymer end-groups and repeating monomer units. news-medical.netbruker.com This is particularly relevant for polymers synthesized from fumaramide-based monomers. mdpi.com

Detailed Research Findings: Research on the polymerization of fumaramide derivatives demonstrates the utility of MALDI-ToF MS. mdpi.com If this compound were used as a monomer to create a polymer, MALDI-ToF analysis would reveal a series of peaks, each corresponding to a different polymer chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the this compound repeating unit (220.08 Da). By analyzing the exact mass of the peaks, the chemical nature of the initiator and terminator fragments (end-groups) can be determined. researchgate.net This technique is effective for analyzing polymers with low polydispersity. researchgate.net

The table below illustrates the type of data obtained from a hypothetical MALDI-ToF spectrum of a polymer of this compound, assuming an initiator (I) and a terminating group (T). The mass of each peak would follow the formula: Mass = Mass(I) + n * Mass(Monomer) + Mass(T) + Mass(Cation).

| Number of Monomer Units (n) | Repeating Unit (Monomer) | Monomer Mass (Da) | Expected Polymer Mass (m/z) [I-(M)n-T + Na]⁺ |

| 5 | This compound | 220.08 | Mass(I+T+Na) + 1100.40 |

| 6 | This compound | 220.08 | Mass(I+T+Na) + 1320.48 |

| 7 | This compound | 220.08 | Mass(I+T+Na) + 1540.56 |

| 8 | This compound | 220.08 | Mass(I+T+Na) + 1760.64 |

Advanced Structural Determination Methods

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Conformation

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. mdpi.commdpi.com It provides unambiguous data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state. bruker.com Furthermore, SC-XRD reveals how molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial in materials science and crystal engineering. unimi.itscielo.br

A hypothetical table of key crystallographic parameters for this compound is presented below, based on data for similar organic molecules. unimi.itmdpi.com

| Parameter | Description | Expected Value |

| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c or P-1 |

| a, b, c (Å) | Unit cell dimensions. | 5-15 Å, 8-20 Å, 10-25 Å |

| α, β, γ (°) | Unit cell angles. | 90°, 90-110°, 90° |

| Volume (ų) | The volume of the unit cell. | 1500-2500 |

| Z | Number of molecules per unit cell. | 4 or 8 |

| N-H···O Bond Length (Å) | Intermolecular hydrogen bond distance. | 2.8 - 3.2 |

| C=O Bond Length (Å) | Carbonyl bond distance. | 1.22 - 1.25 |

| C-N Bond Length (Å) | Amide C-N bond distance. | 1.32 - 1.35 |

Reactivity and Reaction Kinetics of Fumaramide Systems

Structure-Reactivity Relationships in Cyclization Processes

The intramolecular cyclization of fumaramides to form β-lactams is a key reaction that is highly sensitive to electronic effects. These relationships can be quantified through methods like Hammett plot analysis and kinetic isotope effect studies, which help to elucidate the reaction mechanism. rsc.orgrsc.orgresearchgate.net

Hammett plot analysis is a powerful tool for understanding the influence of substituents on the rate of a reaction. ustc.edu.cn In the base-promoted cyclization of interlocked N-benzylfumaramides, the electronic nature of substituents on both the fumaramide (B1208544) thread and the macrocycle has a profound impact on the reaction kinetics. rsc.orgresearchgate.net

A study on a series of researchgate.netrotaxanes, where the fumaramide thread contains para-substituted N-benzyl groups, demonstrated a strong correlation between the reaction rate and the electronic properties of the substituent. The Hammett plot of log(k/k₀) versus the Hammett substituent constant (σp) yielded a large, positive reaction constant (ρ = +3.85). rsc.org This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the N-benzyl moiety. rsc.org Such groups stabilize the negative charge that develops on the benzylic carbon in the transition state of the rate-determining deprotonation step. rsc.orgresearchgate.net

Conversely, modifying the substituents on the isophthaloyl units of the polyamide macrocycle revealed an opposite trend. The analysis afforded a negative reaction constant (ρ = -1.24), signifying that electron-releasing groups on the macrocycle accelerate the cyclization. rsc.orgresearchgate.net This suggests that the macrocycle is not a passive spectator but actively participates in the reaction, likely by influencing the basicity of the amidate group that acts as the internal base. rsc.org The smaller magnitude of this ρ value compared to that for the thread substituents indicates that the reaction is more sensitive to electronic changes on the thread. rsc.org

| Component Varied | Reaction Constant (ρ) | Interpretation |

|---|---|---|

| N-benzyl group of the thread | +3.85 | Reaction accelerated by electron-withdrawing groups; stabilization of negative charge in the transition state. rsc.org |

| Isophthaloyl groups of the macrocycle | -1.24 | Reaction accelerated by electron-donating groups; macrocycle actively participates in the reaction. rsc.org |

The kinetic isotope effect (KIE) provides critical information about bond-breaking events in the rate-determining step of a reaction. libretexts.orgwikipedia.org For the cyclization of interlocked fumaramides, KIE studies involving deuterium (B1214612) labeling have been instrumental in confirming the mechanism. rsc.orgrsc.org

In these experiments, the benzylic methylene (B1212753) protons on the fumaramide thread were replaced with deuterium. The rate of cyclization for the deuterated rotaxane was then compared to that of the non-deuterated analogue. The observed primary kinetic isotope effect (kH/kD) was found to be 5.6. rsc.org A primary KIE of this magnitude is significant and confirms that the C-H bond at the benzylic position is indeed broken during the rate-determining step of the reaction. rsc.orgprinceton.edu

These findings, combined with the Hammett analysis, support a mechanism where the rate-limiting step is the deprotonation of the N-benzyl group by an amidate anion on the macrocycle, which is generated by an external base like cesium hydroxide (B78521) (CsOH). rsc.orgrsc.orgresearchgate.net

| Reaction | Isotopic Substitution | kH/kD Value | Conclusion |

|---|---|---|---|

| CsOH-promoted cyclization of N-benzylfumaramide researchgate.netrotaxane | Replacement of benzylic protons with deuterium | 5.6 | C-H bond breaking at the benzylic position is the rate-determining step. rsc.org |

Influence of Macrocyclic Components on Interlocked Fumaramide Reactivity

In rotaxane systems, the macrocycle is not merely a structural component but a crucial participant that influences reactivity, often in ways that mimic enzymatic active sites. rsc.orgum.es

The polyamide macrocycle in fumaramide-based rotaxanes plays a dual role as both a catalyst and a stereodirecting group. rsc.orgresearchgate.net Unlike many interlocked systems where the macrocycle sterically shields the reactive site, here it acts as an activating element. rsc.orgum.es The base-promoted cyclization of a non-interlocked fumaramide thread proceeds in poor yield and results in a mixture of cis and trans isomers. However, when the same reaction is conducted within the macrocycle's cavity, it yields the β-lactam quantitatively as a single trans diastereoisomer. rsc.org

This remarkable control stems from the pre-organized geometry of the thread within the macrocycle's cavity. The macrocycle holds the fumaramide in a specific conformation that is conducive to cyclization and selectively stabilizes the transition state leading to the trans product. researchgate.net The macrocycle's amide groups, upon deprotonation by an external base, serve as the active basic sites that initiate the reaction via an intramolecular proton transfer. rsc.orgrsc.org This makes the macrocycle an "active pocket," responsible for both rate acceleration and the high diastereoselection observed. rsc.orgresearchgate.net

The structural properties of the macrocycle, including the flexibility of its core, can significantly modulate reaction rates. rsc.org This was demonstrated by comparing the cyclization rates of fumaramide rotaxanes with different macrocyclic structures. rsc.orgrsc.org

Specifically, incorporating adamantane (B196018) units into the macrocycle's structure introduces greater flexibility compared to more rigid aromatic linkers. rsc.org Research has shown that a diadamantyl-derived rotaxane undergoes cyclization significantly faster than its less flexible counterparts. rsc.orgresearchgate.net This rate enhancement is attributed to the higher conformational flexibility of the adamantyl core, which likely facilitates the adoption of the optimal geometry for the intramolecular proton transfer and subsequent cyclization. rsc.orgrsc.org This finding highlights that tuning the dynamic properties of the macrocycle is a viable strategy for controlling the reactivity of the interlocked guest.

Phenomena of Dethreading in Interlocked Fumaramide Systems

Dethreading, the dissociation of the thread from the macrocycle, is a fundamental process in the chemistry of interlocked molecules. researchgate.netacs.org In fumaramide-based rotaxanes, dethreading can be a competitive side reaction or a deliberately induced process. rsc.orgacs.org

The stability of the interlocked complex and the rate of dethreading are sensitive to several factors. Electron-withdrawing groups on the macrocycle can accelerate dethreading. rsc.org For instance, fumaramide rotaxanes with nitro or bromo substituents on the macrocycle were observed to undergo significant dethreading under the basic conditions used for cyclization. rsc.org The presence of a base can, however, also inhibit dethreading by forming an amidate anion on the macrocycle, which strengthens the intercomponent interactions. rsc.org

Thermally induced dethreading is also a key characteristic. Heating the β-lactam product of the cyclization (a pseudorotaxane) can cause the thread to slip out of the macrocycle, yielding the non-interlocked lactam. rsc.org The rate of this process is highly dependent on the steric bulk of the stoppers at the ends of the thread and the size and flexibility of the macrocycle. researchgate.netacs.org For example, incorporating bulky adamantane moieties into the macrocycle can drastically slow down or even prevent thermal dethreading. rsc.orgresearchgate.netacs.org Furthermore, dethreading can sometimes be triggered by external stimuli like UV light, which induces a fumaramide-to-maleamide isomerization, weakening the hydrogen bonding interactions that hold the assembly together. researchgate.netacs.org

Computational Chemistry and Theoretical Modeling of N1 2 Methoxyphenyl Fumaramide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide a lens into the electronic structure and potential reactivity of N1-(2-methoxyphenyl)fumaramide.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and predict the vibrational frequencies of molecules. numberanalytics.comarxiv.org For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.netmst.edu These calculated geometric parameters are typically in good agreement with experimental data, validating the computational model. mst.edu

Vibrational frequency analysis, also performed using DFT, helps to characterize the molecule's normal modes of vibration. numberanalytics.comnih.gov The calculated frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. ripublication.com Each vibrational mode corresponds to specific bond stretches, bends, or torsions within the molecule, providing a detailed picture of its dynamic nature. researchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C=C (fumarate) | ~1.34 Å |

| Bond Angle | O=C-N (amide) | ~123° |

| Bond Angle | C-N-C (amide-phenyl) | ~125° |

| Dihedral Angle | C-C-C=O (fumarate) | ~180° |

| Note: These are typical expected values and can vary based on the specific computational level of theory. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. wikipedia.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netripublication.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org For this compound, the distribution of these orbitals reveals the likely sites for electronic transitions. The HOMO is often localized on the electron-rich methoxyphenyl ring and the amide linkage, while the LUMO may be distributed over the electron-deficient fumaramide (B1208544) moiety.

Table 2: Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 4.0 |

| Ionization Potential (I ≈ -EHOMO) | I | 6.5 to 5.5 |

| Electron Affinity (A ≈ -ELUMO) | A | 2.0 to 1.0 |

| Note: These values are illustrative and depend on the computational method and solvent model used. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dereadthedocs.io It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of charge delocalization and its contribution to molecular stability. materialsciencejournal.org This is achieved by calculating the second-order perturbation energy, E(2), for each donor-acceptor interaction. materialsciencejournal.org

In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent carbonyl and phenyl groups. materialsciencejournal.orgicm.edu.pl These hyperconjugative interactions stabilize the molecule by spreading out electron density. The analysis of natural atomic charges from NBO calculations also helps to understand the distribution of charge across the molecule. icm.edu.pluni-rostock.de

Molecular Electrostatic Potential (MEP) Mapping for Chemical Selectivity

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comunsw.edu.au The MEP surface is colored based on the electrostatic potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atoms and the oxygen of the methoxy (B1213986) group, making them potential sites for electrophilic attack. Conversely, the amide hydrogen and hydrogens on the aromatic ring would exhibit positive potential, indicating sites for nucleophilic interaction. walisongo.ac.idjournalirjpac.com

Fukui Functions for Identifying Reactive Sites

Fukui functions provide a more quantitative method to identify reactive sites within a molecule based on density functional theory. wikipedia.orgresearchgate.net The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orghackernoon.com

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures reactivity towards an electron-donating species). High values indicate sites prone to attack by nucleophiles. schrodinger.com

f-(r): for electrophilic attack (measures reactivity towards an electron-accepting species). High values point to sites likely to be attacked by electrophiles. hackernoon.comschrodinger.com

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can precisely pinpoint the atoms most susceptible to different types of chemical reactions. schrodinger.comfaccts.de

Conformational Dynamics and Molecular Movement Studies

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its conformational dynamics and flexibility over time. nih.govnih.gov Proteins and other flexible molecules often exist as an ensemble of different conformations. plos.orgmpg.de

For a molecule like this compound, which has several rotatable bonds, different conformers can exist. MD simulations can reveal the potential energy surface and the barriers between different conformational states. plos.orgrsc.org This information is crucial for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding pocket. These simulations track the movements of atoms over time, providing insights into the flexibility of different parts of the molecule, such as the rotation of the phenyl ring relative to the fumaramide backbone. rsc.org

Theoretical Assessment of Rotational Barriers in Fumaramide-Based Rotaxanes

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped "thread" component encircled by a "macrocycle." The fumaramide unit, including derivatives like this compound, is a popular "station" along the thread due to its ability to form strong hydrogen bonds with common polyamide macrocycles. A key dynamic process in these systems is the rotation of the macrocycle around the thread, often described as a "pirouetting" movement. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the energy barriers associated with this rotation.

Research comparing fumaramide-based researchgate.netrotaxanes with their succinamide-based counterparts reveals significant differences in rotational dynamics. researchgate.net The inherent rigidity of the fumaramide's carbon-carbon double bond restricts the pirouetting movement of the macrocycle. researchgate.net This rigidity, combined with strong intercomponent hydrogen bonding, results in significantly higher rotational energy barriers compared to rotaxanes with a more flexible succinamide (B89737) station, which has a simple carbon-carbon single bond. researchgate.net

Variable-temperature NMR experiments, complemented by DFT calculations, have been used to determine these rotational barriers. researchgate.net Studies on six pairs of fumaramide- and succinamide-based researchgate.netrotaxanes found that the average rotational energy barrier for the fumaramide systems was over 14.91 kcal mol⁻¹, whereas the value for the succinamide systems was 12.78 kcal mol⁻¹, a difference of about 14%. researchgate.netresearchgate.net This demonstrates how the choice of station can be used to tune the internal dynamics in these molecular machine prototypes. researchgate.net

| Rotaxane Station Type | Average Rotational Energy Barrier (kcal mol⁻¹) | Key Structural Feature | Effect on Macrocycle Pirouetting |

|---|---|---|---|

| Fumaramide | >14.91 | Rigid C=C double bond | Restricted movement, higher barrier |

| Succinamide | 12.78 | Flexible C-C single bond | Greater freedom, lower barrier |

Inclusion Complexation Studies with Host Molecules (e.g., Cyclodextrins)

Inclusion complexes are formed when a "guest" molecule, such as this compound, is encapsulated within the cavity of a larger "host" molecule. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts. numberanalytics.comphyschemres.org Computational modeling is a vital tool for studying the formation, stability, and geometry of these host-guest complexes. actamedicamarisiensis.ro

While specific studies on the inclusion complex of this compound were not found in the reviewed literature, the methodology can be understood from research on structurally related compounds, such as R/S-1-[1-(5-chloro-2-methoxyphenyl)ethyl]-3-methyl-3-phenylsulfonylurea with β-cyclodextrin. researchgate.net In such theoretical investigations, molecular modeling methods like PM6, ONIOM, and DFT are employed to analyze the inclusion process. physchemres.orgresearchgate.net

Researchers typically model different possible orientations of the guest molecule within the host's cavity to determine the most energetically favorable arrangement. researchgate.net Key energetic parameters are calculated to describe the stability of the complex. physchemres.org These include:

Complexation Energy (ΔE_comp): The energy difference between the optimized complex and the sum of the energies of the individually optimized host and guest molecules. physchemres.org

Interaction Energy (ΔE_int): The energy difference between the complex and the sum of the energies of the host and guest in the geometry they adopt within the complex. This isolates the direct interaction forces. physchemres.org

Deformation Energy (ΔE_def): The energy required to distort the host and guest from their individual minimum-energy shapes to the conformations they adopt upon complexation. physchemres.org

These calculations, along with analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, reveal that complex stability is driven by a combination of hydrophobic interactions and hydrogen bonding. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Complexation Energy (ΔE_comp) | Energy of complex - (Energy of host + Energy of guest) | Overall stability of the complex formation process. |

| Interaction Energy (ΔE_int) | Energy of complex - (Energy of distorted host + Energy of distorted guest) | Strength of non-covalent forces (H-bonds, van der Waals) between host and guest. |

| Deformation Energy (ΔE_def) | (ΔE_comp) - (ΔE_int) | Energetic cost of conformational changes required for complexation. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the electronic stability of the resulting complex. chemrxiv.org |

Computational Mechanistic Assessments of Complex Reactions

Computational chemistry is indispensable for mapping the detailed mechanisms of complex chemical reactions. For fumaramide-containing systems, theoretical assessments have provided deep insights into reactions that are controlled by the unique environment of a mechanically interlocked architecture.

A prominent example is the base-promoted cyclization of an N-benzylfumaramide thread within a researchgate.netrotaxane to form a β-lactam ring. researchgate.netrsc.org This reaction proceeds with high yield and stereoselectivity, producing the trans product, whereas the same reaction with the non-interlocked thread is inefficient. rsc.org DFT and higher-level computational methods have been used to investigate the reaction mechanism and rationalize the role of the macrocycle. researchgate.netnih.gov Computational results suggest a mechanism that begins with the deprotonation of the N-benzyl group by the base. nih.gov This is followed by a trans-selective C-C bond formation and subsequent protonation by an amide group on the macrocycle. figshare.com The distortion/interaction analysis revealed that the macrocycle enforces a twisted conformation on the fumaramide, which leads to a high distortion energy for the pathway to the cis-β-lactam, thus favoring the formation of the trans product. nih.govfigshare.com

Another complex process studied computationally is the Diels-Alder reaction, a [4+2] cycloaddition, involving the fumaramide's double bond. rsc.org This reaction can be used as a chemical switch to control the position of the macrocycle in a bistable rotaxane. rsc.org By reacting the fumaramide station with a diene like cyclopentadiene, its structure and electronic properties are altered, reducing its affinity for the macrocycle and causing the ring to shuttle to an adjacent station. rsc.org Theoretical calculations based on Frontier Molecular Orbital (FMO) theory and transition state analysis help explain the reaction rates and selectivity, guiding the design of functional molecular switches. numberanalytics.com

| Species | Description | Relative Energy (kJ mol⁻¹) |

|---|---|---|

| INT0 | Initial deprotonated macrocycle intermediate | 0.0 |

| TS1-B | Transition state for aza-Michael addition | +39.5 |

| INT1-B | Enolate anion intermediate after addition | +10.0 |

Note: This table shows calculated energies for one of the computationally explored, albeit disfavored, mechanistic pathways. The high energy of the transition state (TS1-B) compared to alternative pathways led researchers to exclude this mechanism. rsc.org

Biological Activity and Molecular Mechanisms of Fumaramide Derivatives

In Vitro Enzyme Inhibition Profiles

Fumaramide (B1208544) derivatives have been the subject of research for their potential to inhibit key enzymes involved in neurological processes. The core of their activity lies in their unique chemical structure, which allows for interaction with the active sites of these enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A series of fumaramide derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two enzymes crucial for the breakdown of the neurotransmitter acetylcholine. While specific inhibitory data for N1-(2-methoxyphenyl)fumaramide is not extensively detailed in the primary literature, studies on closely related analogs provide significant insights into the potential activity of this compound class.

Research has demonstrated that many fumaramide compounds exhibit inhibitory activity against both cholinesterase enzymes. lookchem.com For instance, certain synthesized fumaramide derivatives have shown potent inhibition of AChE. One of the most active compounds identified in a key study was N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide, which displayed an IC50 value of 0.14 µM for AChE. lookchem.com Another notable inhibitor, N1,N4-dibenzyl-N1,N4-bis(4-iodophenyl)fumaramide, also showed significant AChE inhibition with an IC50 of 0.97 µM. lookchem.com

With regard to BuChE, the inhibitory activity of the fumaramide series was generally found to be less potent than for AChE, with IC50 values typically in the range of 16.50–89.50 µM. lookchem.com The most potent BuChE inhibitor from the studied series was N1,N4-dibenzyl-N1,N4-bis(4-bromophenyl)fumaramide, with an IC50 value of 16.50 µM. lookchem.com These findings indicate that fumaramide derivatives are generally more selective towards AChE over BuChE. lookchem.com

Table 1: Cholinesterase Inhibitory Activity of Selected Fumaramide Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (AChE/BuChE) |

|---|---|---|---|

| N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide | 0.14 | >100 | >714 |

| N1,N4-dibenzyl-N1,N4-bis(4-iodophenyl)fumaramide | 0.97 | 23.35 | 24.07 |

| N1,N4-dibenzyl-N1,N4-bis(4-bromophenyl)fumaramide | 2.53 | 16.50 | 6.52 |

Data sourced from a study on the synthesis and anticholinesterase activity of fumaramide derivatives. lookchem.com

Kinetic Characterization of Enzyme Inhibition (e.g., Non-Competitive)

To understand the mechanism by which these compounds inhibit cholinesterases, kinetic studies have been performed on the most potent derivatives. Analysis using Lineweaver-Burk plots has revealed that the inhibition of AChE by these fumaramide compounds is of a mixed type. lookchem.comnih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further support this, suggesting that fumaramide compounds can target both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. lookchem.comresearchgate.net

Structure-Activity Relationship (SAR) for Cholinesterase Inhibition

The potency and selectivity of fumaramide derivatives as cholinesterase inhibitors are significantly influenced by their structural features.

The α,β-unsaturated 1,4-diketone moiety is a critical structural component for the cholinesterase inhibitory activity of these compounds. lookchem.comresearchgate.net This functional group is believed to play a significant role in the interaction with the enzyme's active site. lookchem.com The presence of this moiety was shown to lead to a notable increase in AChE inhibitory potency when compared to the precursor benzaniline compounds. lookchem.com

The nature and position of substituents on the phenyl rings of the fumaramide scaffold have a marked impact on both the potency and selectivity of cholinesterase inhibition. For instance, the presence of a bromine atom on the phenyl ring, as seen in N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide, resulted in the most potent AChE inhibitor in the series. lookchem.com Similarly, an iodine substitution also conferred high AChE inhibitory activity. lookchem.com These findings suggest that electron-withdrawing groups at the para-position of the phenyl ring enhance AChE inhibition.

Interestingly, while some substitutions lead to potent inhibitors, others can decrease activity. For example, a methoxy (B1213986) group at the 4-position of the phenyl ring in one derivative led to a decrease in cholinesterase inhibition compared to its starting compound. lookchem.com This highlights the complex interplay between the electronic and steric properties of the substituents and their effect on enzyme inhibition. Despite these observations, no direct correlation was found between the inhibitory activities and the Hammett (σ), Hansch (π), or molar refractivity (MR) values of the aryl substituents. lookchem.com

Exploration of Other Enzyme Targets for Fumaramide Scaffolds

Beyond their effects on cholinesterases, fumaramide derivatives have been investigated for their inhibitory potential against other enzyme systems. Recent research has shown that certain amino-substituted diphenyl fumaramide derivatives can inhibit the quorum-sensing system in Pseudomonas aeruginosa. researchgate.net This indicates that the fumaramide scaffold could be a versatile platform for developing inhibitors for a range of biological targets, extending beyond the realm of neurodegenerative diseases. Further exploration in this area could uncover new therapeutic applications for this class of compounds.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking and computational studies are essential tools for understanding how fumaramide derivatives, including this compound, interact with biological targets at a molecular level. These methods provide insights into the binding mechanisms that underpin their pharmacological activity.

Prediction of Binding Modes and Affinities with Target Enzymes

Computational docking simulations are employed to predict how fumaramide ligands orient themselves within the active site of a target enzyme and to estimate their binding affinity. For instance, studies on a series of fumaramide derivatives have been conducted to evaluate their potential as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. lookchem.com Molecular docking simulations using programs like Surflex-Dock have been performed to understand the interactions between these compounds and enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). lookchem.com

These studies have successfully predicted the binding modes and correlated them with experimentally determined inhibitory concentrations (IC50 values). For example, certain N1,N4-disubstituted fumaramide compounds have demonstrated potent inhibitory activity against AChE, with IC50 values in the low micromolar and even nanomolar range. lookchem.com Compound 29 (N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl) fumaramide) was identified as a particularly potent inhibitor of AChE. lookchem.com Similarly, in studies related to bacterial virulence, docking simulations predicted stable interactions between fumaramide derivatives and key quorum-sensing regulator proteins like LasR and PqsR in Pseudomonas aeruginosa. nih.gov

Table 1: Inhibitory Activity (IC50) of Selected Fumaramide Derivatives against Cholinesterases

| Compound ID | Structure | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 29 | N1,N4-bis(4-bromophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide | AChE | 0.14 | 169-fold for AChE |

| 34 | N1,N4-dibenzyl-N1,N4-bis(4-iodophenyl)fumaramide | AChE | 0.97 | 24.07-fold for AChE |

| 23 | N1,N4-bis(4-ethoxyphenyl)-N1,N4-bis(4-methylbenzyl)fumaramide | AChE | 2.23 | - |

| 27 | N1,N4-bis(4-chlorophenyl)-N1,N4-bis(4-methylbenzyl)fumaramide | AChE | 2.42 | - |

| 30 | N1,N4-dibenzyl-N1,N4-bis(4-bromophenyl)fumaramide | BuChE | 16.50 | Potent for BuChE |

Data sourced from a study on fumaramide derivatives as cholinesterase inhibitors. lookchem.com

Identification of Catalytic and Peripheral Anionic Site Interactions

Molecular modeling studies have been crucial in identifying the specific interactions between fumaramide derivatives and their target enzymes. In the case of acetylcholinesterase, it has been shown that fumaramide compounds can simultaneously interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). lookchem.com This dual binding capability is a significant feature of their inhibitory mechanism.

For the most potent inhibitors, docking simulations revealed detailed interactions. For example, the aromatic rings of the fumaramide derivative can engage in π-π stacking interactions with key amino acid residues in the CAS, such as Trp84 and Phe330. lookchem.com Simultaneously, the carbonyl groups within the α,β-unsaturated moiety of the fumaramide structure can form hydrogen bonds with residues in the PAS, such as Tyr121 and Ser122. lookchem.com This ability to bridge the two sites is a desirable characteristic for potent AChE inhibitors. The presence of the α,β-unsaturated 1,4-diketone structure in the fumaramide backbone is considered critical for these valuable interactions and the resulting enzyme inhibition. lookchem.com

Table 2: Predicted Molecular Interactions of Compound 29 with Acetylcholinesterase (AChE)

| Interaction Site | Interacting Ligand Group | Enzyme Residue | Interaction Type | Distance (Å) |

|---|---|---|---|---|

| Catalytic Anionic Site (CAS) | Aromatic Ring | Phe330 | π-π stacking | 3.0 |

| Catalytic Anionic Site (CAS) | Aromatic Ring | Trp84 | π-π stacking | 3.3 |

| Peripheral Anionic Site (PAS) | Carbonyl Group | Tyr121 | Hydrogen Bond | 2.3 |

| Peripheral Anionic Site (PAS) | Carbonyl Group | Ser122 | Hydrogen Bond | 1.6 |

Data derived from molecular docking simulations. lookchem.com

Computational Models for Ligand-Receptor Interactions

The scaffold concept is widely applied in medicinal chemistry to represent the core structures of bioactive compounds, and computational models are integral to exploring these scaffolds. nih.gov For fumaramides, computational approaches extend beyond simple docking to include more complex models like molecular dynamics (MD) simulations. nih.gov These models help to predict the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction than static docking. nih.govresearchgate.net

These computational methods are foundational for modern drug discovery, allowing for the systematic investigation of molecular cores and building blocks. nih.gov By analyzing large sets of compounds based on a common scaffold, such as the fumaramide core, researchers can build structure-activity relationship (SAR) models. These models help in predicting the biological activities of novel, unsynthesized analogs, thereby guiding the design of more potent and selective therapeutic agents. nih.goviitkgp.ac.in

Applications of Fumaramide Scaffolds in Medicinal Chemistry

The fumaramide scaffold serves as a versatile and valuable core structure in medicinal chemistry. Its unique chemical properties allow for the design and synthesis of diverse analogs with a wide range of pharmacological activities.

Design and Synthesis of Pharmacologically Active Fumaramide Analogs

The synthesis of fumaramide derivatives is often straightforward, allowing for the creation of compound libraries for pharmacological screening. nih.gov A common synthetic route involves the N-alkylation of substituted anilines with fumaryl (B14642384) chloride. lookchem.com For example, to synthesize the target compound this compound, one would react 2-methoxyaniline with fumaryl chloride, likely in a dry solvent and in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. lookchem.comdergipark.org.tr

This synthetic strategy is highly adaptable. By varying the substituents on the starting aniline, a wide array of fumaramide analogs can be produced. lookchem.com This modularity enables chemists to systematically explore the chemical space around the fumaramide scaffold to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The yields for such reactions are typically moderate to good, making the fumaramide scaffold an accessible platform for developing new drug candidates. lookchem.com

Evaluation of Fumaramide Derivatives as Promising Pharmacological Agents (General Scaffolds)

The fumaramide scaffold has proven to be a promising foundation for developing new pharmacological agents. Research has demonstrated that compounds based on this scaffold exhibit significant biological activities, most notably as cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. lookchem.comresearchgate.net Studies show that many fumaramide derivatives have a strong and often selective inhibitory effect on AChE. lookchem.com

The core α,β-unsaturated 1,4-diketone moiety is considered a key pharmacophore, playing a significant role in the observed biological activity. lookchem.com Beyond cholinesterase inhibition, fumaramide derivatives are also being explored for other therapeutic applications. For instance, some analogs have been identified as inhibitors of the quorum sensing system in pathogenic bacteria, suggesting a potential role as anti-virulence agents that could combat bacterial infections without exerting bactericidal pressure that leads to resistance. nih.gov The versatility and demonstrated bioactivity of the fumaramide scaffold make it an important structure in contemporary medicinal chemistry. rsc.org

Advanced Applications and Future Research Directions

Supramolecular Chemistry and Molecular Machines

Fumaramide (B1208544) moieties are increasingly being integrated into complex molecular systems, such as rotaxanes and pseudorotaxanes, to create stimuli-responsive materials and artificial catalysts. beilstein-journals.orguva.nl Their ability to form robust hydrogen bonds and undergo photoisomerization makes them ideal components for dynamic molecular machines. beilstein-journals.orgevitachem.com

Development of Stimuli-Responsive Fumaramide Systems

The development of stimuli-responsive systems is a key area of research, with external triggers like light, temperature, and pH being used to control the properties and functions of fumaramide-based materials. wikipedia.orgmdpi.comrsc.org Light, in particular, has emerged as a clean and versatile stimulus for inducing changes in these systems. nih.gov

One notable application involves the use of fumaramide derivatives in light-responsive rotaxanes. beilstein-journals.orgnih.gov For instance, the photoisomerization of a fumaramide unit within a rotaxane can alter the binding affinity of a macrocycle, leading to its translocation. uva.nl This light-induced motion at the molecular level can be harnessed for functions such as controlled drug delivery, where the release of a therapeutic agent is triggered by light. nih.gov Research has also demonstrated the use of light-responsive fumaramide-based films for the macroscopic transport of droplets, showcasing the potential for converting molecular motion into real-world work. beilstein-journals.orgnih.gov

Furthermore, fumaramide-containing metal-organic frameworks (MOFs) have been developed as "nanodispensers." beilstein-journals.orgnih.gov In these systems, photoirradiation induces a change in the fumaramide's geometry, leading to altered porosity and the release of guest molecules. beilstein-journals.org The process is often reversible, allowing for the creation of reusable and controllable materials. nih.gov

| Stimulus | System | Application | Key Finding |

| Light | Rotaxanes | Drug Delivery, Molecular Transport | Photoisomerization of fumaramide induces macrocycle movement, enabling controlled release and transport. beilstein-journals.orguva.nlnih.govnih.gov |

| Light | Metal-Organic Frameworks (MOFs) | Molecular Dispensing | Photoconversion of fumaramide motifs alters porosity, facilitating the release of cargo molecules. beilstein-journals.orgnih.gov |

| pH, Temperature | Polymeric Systems | General Responsive Materials | These stimuli can induce changes in the physical and chemical properties of fumaramide-containing polymers. wikipedia.orgmdpi.com |

Engineering Artificial Catalysts with Fumaramide Scaffolds

The rigid and well-defined structure of the fumaramide scaffold makes it an excellent platform for the design of artificial catalysts. researchgate.netrsc.org By positioning catalytic groups in a precise spatial arrangement, these scaffolds can mimic the active sites of natural enzymes. rsc.orgacs.org

A significant breakthrough in this area is the creation of a photosensitive foldamer that functions as an esterase mimic. researchgate.net In this system, a fumaramide chromophore links a serine residue to a helical domain containing histidine and aspartate. The photoisomerization of the fumaramide from its E to Z configuration brings these three residues into proximity, forming a "catalytic triad" and activating the catalyst. This demonstrates the potential of using light to switch catalytic activity on and off. researchgate.net

Rotaxanes incorporating fumaramide motifs are also being explored as scaffolds for catalysis. acs.org The mechanical bond of the rotaxane can be used to control the accessibility of a catalytic site on the thread or macrocycle. By inducing the movement of the macrocycle with an external stimulus, the catalytic activity can be modulated. This approach offers a sophisticated level of control over chemical reactions. acs.org

Materials Science Applications

The inherent properties of fumaramide derivatives, such as their propensity for self-assembly and their polymerizability, make them valuable building blocks for novel functional materials. mdpi.commdpi.com

Self-Assembly of Fumaramide Derivatives into Nanofibrillar Structures

Fumaramide derivatives have a strong tendency to self-assemble into well-defined nanofibrillar structures through intermolecular hydrogen bonding. mdpi.commdpi.com The central fumaramide unit, with its two amide groups, provides a preorganized geometry that directs the unidirectional growth of these fibers. mdpi.commdpi.com This self-assembly process can be used to create organogels, which are soft materials with a three-dimensional network of nanofibers that immobilize a solvent. mdpi.comchimia.ch

The morphology of these self-assembled structures can be influenced by various factors, including the solvent and the nature of the substituents on the fumaramide core. mdpi.com For example, the introduction of chiral centers can lead to the formation of helical nanofibers. researchgate.netresearchgate.net The chirality of these supramolecular structures can even be inverted by co-assembling with achiral molecules, offering a way to tune their properties. researchgate.netresearchgate.net These nanofibrillar materials have potential applications in areas such as sensing and as templates for the synthesis of other nanomaterials. chimia.chacs.org

Radical Polymerizability and Copolymer Formation of Fumaramide Derivatives

The double bond in the fumaramide core allows for radical polymerization, leading to the formation of polymers with a substituted polymethylene backbone. rsc.orgcapes.gov.br This reactivity has been demonstrated for various N,N,N',N'-tetra-alkylfumaramides and alkyl N,N-diethylfumaramates. rsc.org The resulting polymers are often semi-flexible or non-flexible due to the bulky substituents. rsc.org

Fumaramide derivatives have also been shown to undergo copolymerization with other monomers, such as styrene. evitachem.com The nature of the N-substituents on the fumaramide influences the copolymerization behavior. For instance, N,N'-dipiperidinyl fumaramide and its dimorpholine analog form random copolymers with styrene, while N,N'-fumaroyl dipyrrolidone tends to form alternating copolymers. evitachem.com This difference in reactivity is attributed to the electron-donating or withdrawing nature of the substituents. evitachem.com The ability to form copolymers opens up possibilities for creating materials with tailored properties.

Integration of Fumaramide Motifs into Novel Functional Materials

The integration of fumaramide motifs is a promising strategy for developing new functional materials with enhanced properties. For example, the incorporation of fumaramide units into polymers can improve their thermal stability and mechanical strength.

In the context of tissue engineering, fumaramide-based polymers like poly(propylene fumarate) (PPF) are being extensively investigated for bone regeneration scaffolds. mdpi.com The unsaturated double bonds in the PPF backbone allow for crosslinking, creating a stable and biocompatible scaffold. The degradation rate of these scaffolds can be tailored to match the rate of new bone formation. mdpi.com

Methodological Innovations in Fumaramide Research

The study of fumaramides, including N1-(2-methoxyphenyl)fumaramide, is continually evolving, driven by innovations in both synthetic chemistry and computational analysis. These advancements are paving the way for more efficient research and the development of novel applications.

Refinement of Synthetic Strategies for Enhanced Efficiency

The synthesis of fumaramide derivatives has seen significant methodological improvements aimed at increasing efficiency and yield. Traditional methods are being supplemented and, in some cases, replaced by more advanced techniques.

One area of innovation is the use of mechanochemistry, specifically liquid-assisted grinding (LAG). This technique has been successfully applied to the synthesis of various amides and diamides, including N,N'-bis(4-methoxyphenyl)fumaramide. rsc.org By grinding reagents together with a small amount of a liquid phase, such as nitromethane, researchers have achieved high conversion rates and yields in shorter time frames compared to conventional solution-based methods. rsc.org For example, the LAG synthesis of N,N'-bis(4-methoxyphenyl)fumaramide from p-anisidine (B42471) and fumaric acid using EDC·HCl as a coupling reagent resulted in a 79% yield after just 30 minutes of milling. rsc.org This approach is not only faster but also more environmentally friendly due to the significant reduction in solvent use.

Microwave-assisted synthesis represents another key advancement. This method has been employed for the two-step synthesis of a series of fumaramide derivatives, starting with the synthesis of benzaniline intermediates. lookchem.com The use of microwave heating can accelerate reaction rates, leading to higher yields in shorter reaction times. lookchem.com Following the initial microwave-assisted step, the target fumaramide compounds were obtained in moderate to good yields (41–72%) through N-alkylation with fumaryl (B14642384) chloride. lookchem.com

Furthermore, the development of one-pot protocols is streamlining the synthesis of complex fumaramide-containing structures like rotaxanes. For instance, a nine-component templated frontiersin.orgrotaxane synthesis was achieved in a respectable 40% yield, showcasing the potential for creating intricate molecular architectures in a more efficient manner. rsc.org The stereoselective synthesis of β-lactams from N-(arylmethyl)fumaramide-based rotaxanes has also been achieved through a one-pot protocol involving cesium hydroxide-promoted cyclization, yielding the desired products in high yields (up to 94%). rsc.org These refined strategies are crucial for the rapid and efficient generation of fumaramide libraries for biological screening and other applications.

Advancements in Computational Models for Complex Molecular Systems

Computational modeling has become an indispensable tool in fumaramide research, offering deep insights into their structure, dynamics, and interactions at the molecular level. researchgate.net The rapid development of efficient computational tools allows for the analysis and prediction of molecular recognition processes with atomic-level detail. researchgate.net

Density Functional Theory (DFT) is a widely used method to investigate the conformational properties of fumaramide and related structures. researchgate.netresearchgate.net For example, DFT calculations have been employed to study the rotational movement in fumaramide-based nih.govrotaxanes, providing a compelling explanation for the influence of intercomponent interactions on their dynamics. researchgate.net These calculations can help elucidate the stability of different conformers and the energetic barriers between them. researchgate.netresearchgate.net

Molecular docking studies are another critical computational technique, particularly in the context of drug discovery. lookchem.com For fumaramide derivatives identified as potential cholinesterase inhibitors, molecular docking has been used to predict their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). lookchem.com These studies suggest that fumaramide compounds can target both the catalytic and peripheral anionic sites of AChE, providing a rationale for their observed inhibitory activity. lookchem.com

Advanced computational methods are also being developed to support fragment-based drug discovery (FBDD) by NMR. amazonaws.com These methods are being applied to study compounds like N-(2-methyl-1-(4-(methylthio)phenyl)propyl)fumaramide, aiding in hit identification, binding site characterization, and hit optimization. amazonaws.com The integration of experimental data with computational models, such as those used in neuroprotection research, is becoming increasingly important for understanding complex biological systems and identifying novel therapeutic targets. numberanalytics.com

Emerging Research Frontiers for this compound

The unique chemical properties of this compound and its derivatives are opening up new avenues of research, from the identification of novel biological targets to the rational design of next-generation compounds with enhanced therapeutic potential.

Identification of Novel Biological Targets and Pathways

While some fumaramide derivatives have been investigated for their anticholinesterase activity, the full spectrum of their biological targets remains an active area of exploration. lookchem.com The search for new inhibitors of biologically relevant targets is a key strategy for developing new drug candidates for a variety of diseases, including neurodegenerative disorders. researchgate.net

Recent research has highlighted the potential for fumaramide derivatives to act as inhibitors of the quorum-sensing (QS) system in pathogenic bacteria like Pseudomonas aeruginosa. researchgate.net Two amino-substituted diphenyl fumaramide derivatives were identified through in-silico screening and subsequently shown to attenuate the virulence of this bacterium. researchgate.net This suggests that fumaramides could be developed as anti-virulence agents, offering an alternative to traditional antibiotics.

Furthermore, the structural motifs present in this compound, such as the methoxyphenyl group, are found in compounds with a wide range of biological activities. For instance, various 4-methoxyphenyl (B3050149) derivatives have been designed and synthesized as potential inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov The exploration of such related compounds can provide valuable insights into the potential biological activities of this compound itself. The identification of novel biological targets for fumaramides is being aided by the development of predictive models that use machine learning algorithms to uncover relationships between chemical compounds and gene targets. nih.gov

Rational Design of Next-Generation Derivatives based on SAR and Computational Insights

The rational design of new and improved derivatives of this compound is being driven by a combination of Structure-Activity Relationship (SAR) studies and computational modeling. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. heraldopenaccess.usnih.gov